
4-Bromo-2-isopropoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an isopropoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 2-isopropoxybenzaldehyde. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature to ensure selective bromination at the fourth position.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The isopropoxy group can be introduced through a nucleophilic substitution reaction using isopropyl alcohol (C3H8O) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Bromo-2-isopropoxybenzoic acid.
Reduction: 4-Bromo-2-isopropoxybenzyl alcohol.
Substitution: 4-Methoxy-2-isopropoxybenzaldehyde (when using sodium methoxide).
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-isopropoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The isopropoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Chloro-2-isopropoxybenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-2-isopropoxybenzaldehyde is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic and research applications.
Biologische Aktivität
4-Bromo-2-isopropoxybenzaldehyde (CAS No. 1099672-01-1) is an organic compound notable for its unique structural features, comprising a bromine atom, an isopropoxy group, and an aldehyde functional group. This composition suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The molecular formula for this compound is C12H13BrO2, with a molecular weight of approximately 253.14 g/mol. The presence of the bromine atom at the para position relative to the aldehyde group enhances the compound's reactivity and potential interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H13BrO2 |
Molecular Weight | 253.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Halogen Bonding : The bromine atom may engage in halogen bonding, influencing the compound's binding affinity to various biological targets.
- Lipophilicity Enhancement : The isopropoxy group increases the compound's lipophilicity, which can affect its cellular uptake and distribution within biological systems.
Enzyme Inhibition Studies
Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions involving aldehydes. Its ability to interact with specific enzymes opens avenues for its use in biochemical assays and drug discovery.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to be a candidate for developing drugs targeting specific pathways in diseases such as cancer and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds structurally similar to this compound:
- Anticancer Properties : A study explored compounds with similar brominated structures that demonstrated significant anticancer activity by inhibiting cell proliferation through enzyme modulation.
- Synthetic Applications : Research has shown that brominated aldehydes can be precursors in synthesizing polymers with specific properties, indicating potential industrial applications alongside their biological relevance.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine at para position | Potential enzyme inhibitor |
3-Bromo-4-isopropoxybenzaldehyde | Bromine at meta position | Different reactivity profile |
4-Bromo-3-hydroxybenzaldehyde | Hydroxy group instead of isopropoxy | Exhibits distinct biological effects |
Eigenschaften
IUPAC Name |
4-bromo-2-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKJHWWEJTFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742668 |
Source
|
Record name | 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099672-01-1 |
Source
|
Record name | 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.